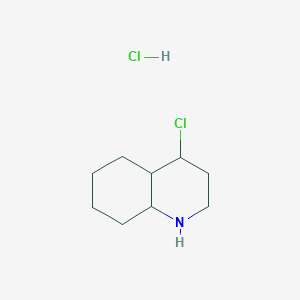

4-Chlorodecahydroquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h7-9,11H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYZYYUBKGAWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(CCN2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90436-13-8 | |

| Record name | Quinoline, 4-chlorodecahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90436-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 4 Chlorodecahydroquinoline Hydrochloride and Analogues

General Synthetic Routes to the Decahydroquinoline (B1201275) Ring System

The construction of the decahydroquinoline ring system is a well-established area of synthetic organic chemistry, with a multitude of strategies developed to control the stereochemical outcomes of the reaction sequences. The primary approach involves the reduction of a quinoline (B57606) precursor, although de novo construction from acyclic precursors is also a viable and often more flexible method for accessing highly substituted derivatives.

One of the most common methods for the synthesis of the decahydroquinoline core is the catalytic hydrogenation of quinoline or its derivatives. ncl.res.ingatech.edu This method can be highly efficient, often proceeding with high yields. The choice of catalyst and reaction conditions is crucial in determining the stereochemical outcome of the hydrogenation. For instance, the use of a palladium on alumina (B75360) (Pd/Al2O3) catalyst has been studied for the complete hydrogenation of quinoline to decahydroquinoline. ncl.res.in The reaction kinetics indicate that the process is influenced by temperature, hydrogen pressure, and the choice of solvent. ncl.res.in

In addition to catalytic hydrogenation, intramolecular cyclization reactions represent a powerful strategy for the construction of the decahydroquinoline ring system. nih.govnih.gov These methods often allow for a higher degree of control over the stereochemistry of the final product. For example, a diastereoselective approach to a highly substituted cis-decahydroquinoline (B84933) has been developed using a Knoevenagel condensation followed by an intramolecular lactam formation. nih.gov

Stereoselective and Stereospecific Synthesis Approaches

The control of stereochemistry is a critical aspect of the synthesis of decahydroquinoline derivatives, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. Both stereoselective and stereospecific methods have been developed to address this challenge.

Stereoselective approaches often rely on the use of chiral catalysts or auxiliaries to favor the formation of one stereoisomer over others. For instance, the enantioselective synthesis of the decahydroquinoline alkaloid cis-195J has been achieved using a highly stereoselective vinylogous Mukaiyama–Mannich reaction as a key step. acs.orgacs.org This reaction establishes the initial stereocenters at the ring fusion with excellent diastereo- and enantiocontrol. acs.orgacs.org Subsequent transformations, including an alkyne cyclization and enamine reduction, are then used to construct the cis-fused decahydroquinoline backbone. acs.orgacs.org

Another powerful strategy involves the use of intramolecular Michael-type conjugate addition reactions. A divergent synthesis of various decahydroquinoline-type poison-frog alkaloids has been developed utilizing a stereoselective Michael-type conjugate addition, followed by an intramolecular aldol-type cyclization with epimerization. researchgate.netresearchgate.net The stereochemical outcome of these reactions can often be rationalized and predicted based on computational studies of the transition states. researchgate.net

The table below summarizes some of the key stereoselective methods used in the synthesis of decahydroquinoline derivatives.

| Reaction Type | Key Reagents/Catalysts | Stereochemical Control | Ref. |

| Vinylogous Mukaiyama–Mannich Reaction | Chiral catalysts | Excellent diastereo- and enantiocontrol | acs.orgacs.org |

| Intramolecular Michael-type Conjugate Addition | Base-promoted | Completely diastereoselective | researchgate.net |

| Knoevenagel Condensation/Intramolecular Lactam Formation | Tertiary amine catalyst | Highly diastereoselective for cis-fusion | nih.gov |

| Catalytic Hydrogenation | 5% Pd/Al2O3 | Dependent on conditions | ncl.res.in |

Total Synthesis Strategies for Related Decahydroquinolines

The total synthesis of naturally occurring decahydroquinoline alkaloids provides a rich source of synthetic strategies that can be adapted for the preparation of analogues such as 4-chlorodecahydroquinoline (B7725809). These syntheses often showcase innovative and efficient methods for the construction of the bicyclic core and the introduction of various substituents.

For example, the total synthesis of the poison frog alkaloids ent-cis-195A and cis-211A has been achieved in a divergent manner from a common intermediate. mdpi.comnih.gov This synthesis features a Michael-type conjugate addition to an enaminoester to introduce a key side chain, followed by a series of transformations to construct the decahydroquinoline ring system. mdpi.com The final steps of the synthesis involve the removal of protecting groups to yield the natural products. mdpi.com

The synthesis of the marine alkaloids, the lepadins, which are cis-fused decahydroquinolines, has also been the subject of extensive research. nih.govacs.org A collective synthetic strategy has been developed that employs a green chemistry approach for the construction of the common cis-fused decahydroquinoline core. nih.govacs.org This strategy utilizes an oxone-halide oxidation for both an aza-Achmatowicz rearrangement and an intramolecular [3+2] cycloaddition of a nitrile oxide-alkene. nih.govacs.org

These total synthesis efforts not only provide access to the natural products themselves but also serve as a platform for the development of new synthetic methodologies and the preparation of novel analogues for biological evaluation.

Introduction of Halogen Substituents in Decahydroquinoline Derivatives

Regioselective Chlorination Methodologies

While the direct regioselective chlorination of the decahydroquinoline ring at the 4-position is not extensively documented, several methods for the chlorination of related saturated heterocycles, such as piperidines, can be considered. These methods can be broadly categorized into radical-based approaches and electrophilic chlorinations.

Radical C-H chlorination is a powerful tool for the functionalization of unactivated C-H bonds. scientificupdate.com The selectivity of these reactions can often be controlled by the choice of the radical initiator and the reaction conditions. For example, the use of N-chloroamines derived from sterically hindered piperidines as radical chlorinating agents has been shown to provide high regioselectivity in the chlorination of alkanes. scientificupdate.com This approach could potentially be adapted for the selective chlorination of decahydroquinoline.

Photocatalysis offers another avenue for the regioselective functionalization of saturated N-heterocycles. acs.org By generating a reactive radical species under mild conditions, it is possible to achieve C-H functionalization with high selectivity. For instance, a photocatalytic oxidative platform has been developed for the selective functionalization of saturated N-heterocycles at either the α- or β-position. acs.org While this method has been demonstrated for other functional groups, it provides a conceptual framework for the development of a regioselective chlorination protocol.

The following table outlines potential methods for the regioselective chlorination of a decahydroquinoline scaffold.

| Method | Reagents | Potential Advantages |

| Radical C-H Chlorination | N-chloroamines, light/heat | Can functionalize unactivated C-H bonds |

| Photocatalytic Chlorination | Photocatalyst, chlorine source, light | Mild reaction conditions, high regioselectivity |

| Electrophilic Chlorination | Electrophilic chlorine source (e.g., NCS) | Can be directed by existing functional groups |

Mechanistic Pathways of Halogenation Reactions

The mechanism of halogenation of a saturated heterocyclic system like decahydroquinoline will depend on the chosen methodology.

In a radical chain mechanism , the reaction is typically initiated by the homolytic cleavage of a chlorine-chlorine bond or an N-Cl bond to generate a chlorine radical. uobasrah.edu.iqlibretexts.orgyoutube.com This is often achieved using UV light or heat. The chlorine radical then abstracts a hydrogen atom from the decahydroquinoline ring to form a decahydroquinolyl radical and hydrogen chloride. The position of hydrogen abstraction, and thus the regioselectivity, is determined by the relative stability of the resulting radical. The decahydroquinolyl radical then reacts with a molecule of Cl2 or another chlorine source to form the chlorinated product and a new chlorine radical, which propagates the chain. libretexts.orgyoutube.com Termination of the reaction occurs through the combination of two radical species.

Photocatalytic chlorination would likely proceed through a different mechanism. The photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a suitable precursor to generate a reactive radical species. This radical can then participate in a hydrogen atom transfer (HAT) from the decahydroquinoline, leading to a carbon-centered radical that can be trapped by a chlorine source. The regioselectivity in this case would be governed by the nature of the photocatalyst and the electronic and steric properties of the decahydroquinoline substrate.

Electrophilic chlorination would involve the attack of an electrophilic chlorine species (e.g., from N-chlorosuccinimide) on an electron-rich site of the decahydroquinoline or a suitable precursor. For a saturated system, this would likely require the generation of a carbocation intermediate, which could be challenging. However, if the decahydroquinoline ring system contains an enamine or enol ether functionality, electrophilic chlorination at the α- or γ-position to the nitrogen could be a viable pathway.

Formation of Hydrochloride Salts

The final step in the synthesis of 4-Chlorodecahydroquinoline hydrochloride is the formation of the hydrochloride salt. As a secondary amine, the nitrogen atom in the decahydroquinoline ring is basic and will readily react with an acid to form a salt. nih.govtandfonline.com

The preparation of amine hydrochloride salts is a standard and straightforward procedure in organic synthesis. nih.govtandfonline.comtandfonline.comgoogle.com Typically, the free base of 4-chlorodecahydroquinoline is dissolved in a suitable organic solvent, such as diethyl ether, methanol (B129727), or dioxane. nih.gov A solution of hydrogen chloride in the same or a compatible solvent is then added. The hydrochloride salt, being ionic, is often insoluble in nonpolar organic solvents and will precipitate out of the solution. The solid salt can then be collected by filtration, washed with a small amount of the solvent to remove any unreacted starting materials, and dried.

Alternatively, gaseous hydrogen chloride can be bubbled through a solution of the amine to effect the precipitation of the hydrochloride salt. google.com The choice of solvent and the method of HCl addition can be optimized to ensure high purity and yield of the final product. An efficient method for preparing collections of small secondary amine hydrochloride salts involves amide reduction followed by trapping with di-tert-butyl dicarbonate (B1257347) and deprotection with 4M HCl in dioxane, which avoids the need for chromatography or distillation. nih.gov

Acid-Base Chemistry in Hydrochloride Formation

The formation of this compound is a classic acid-base neutralization reaction. The decahydroquinoline ring system contains a secondary amine, which is basic due to the lone pair of electrons on the nitrogen atom. Hydrochloric acid (HCl) is a strong acid that readily donates a proton (H⁺).

When 4-chlorodecahydroquinoline is treated with hydrochloric acid, the nitrogen atom's lone pair forms a coordinate covalent bond with the proton from HCl. youtube.com This results in the formation of a positively charged ammonium (B1175870) cation and a chloride anion (Cl⁻), which are held together by ionic forces. spectroscopyonline.com This reaction transforms the water-insoluble or poorly soluble organic base into a more water-soluble salt. blogspot.com

The reaction can be represented as: C₉H₁₅ClN (4-chlorodecahydroquinoline) + HCl → [C₉H₁₅ClNH]⁺Cl⁻ (this compound)

The resulting salt is an ionic compound, which often presents as a crystalline solid, making it easier to handle, purify, and store compared to the free base form. youtube.com

Salt Formation Efficiency and Purity Considerations

The efficiency of hydrochloride salt formation and the purity of the final product are influenced by several factors. The choice of solvent is critical; the free base is typically dissolved in an anhydrous organic solvent in which the resulting hydrochloride salt has low solubility. researchgate.net This difference in solubility allows the salt to precipitate out of the solution upon formation, driving the reaction to completion and simplifying isolation. researchgate.net

Common methods for introducing HCl include:

Bubbling anhydrous HCl gas: Passing dry HCl gas through the solution of the amine is a highly effective method for producing an anhydrous salt. researchgate.net

Using a solution of HCl in an organic solvent: Commercially available solutions of HCl in solvents like diethyl ether, dioxane, or isopropanol (B130326) are often used for convenience and to avoid handling gaseous HCl. blogspot.comresearchgate.net

Purity Considerations: The primary goal is to obtain the hydrochloride salt free from unreacted amine, excess HCl, and solvent residues.

Stoichiometry: Precise control over the molar equivalents of HCl is important. An excess of HCl can sometimes lead to the formation of dihydrochloride (B599025) salts if other basic sites are present, or remain as an impurity.

Crystallization and Precipitation: The rate of salt formation and the solvent system can affect the crystal size and morphology, which in turn impacts filtration and washing efficiency. Slow addition of the acid can promote the formation of larger, purer crystals.

Purification: The precipitated salt is typically isolated by filtration and washed with a solvent in which the salt is insoluble to remove any residual impurities. researchgate.net Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or mixtures with ethers) is a common method to achieve high purity. researchgate.net The purity of the final product is often assessed using techniques like High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods. chromforum.org

Table 1: Solvent Effects on Hydrochloride Salt Precipitation

| Solvent for Free Base | HCl Source | Expected Outcome | Purity Enhancement |

|---|---|---|---|

| Diethyl Ether | HCl in Diethyl Ether | Rapid precipitation of the salt. | Good for initial isolation; may trap impurities. |

| Toluene | Anhydrous HCl gas | Effective precipitation. | Can lead to high purity if cooled slowly. |

| Isopropanol | HCl in Isopropanol | Salt may have some solubility, allowing for recrystallization. | Excellent for obtaining high-purity crystals. |

Novel Catalytic and Green Chemistry Approaches in Decahydroquinoline Synthesis

While traditional methods for quinoline and decahydroquinoline synthesis are effective, they often involve harsh conditions, hazardous reagents, and significant waste generation. Modern synthetic chemistry is increasingly focused on developing more sustainable and environmentally friendly "green" methodologies.

For the synthesis of the decahydroquinoline core, the key green advancements lie in the catalytic hydrogenation step.

Catalyst Selection: While platinum and palladium catalysts are highly effective for the complete reduction of quinolines, research is ongoing into catalysts based on more abundant and less toxic metals like cobalt and nickel. bohrium.com Iron-catalyzed reactions are also gaining attention for the functionalization of quinolines, which can reduce the environmental impact associated with heavy metal catalysts. youtube.com

Solvent Choice: Replacing volatile organic compounds (VOCs) with greener solvents like ethanol, water, or ionic liquids can significantly reduce the environmental footprint of the synthesis.

Energy Efficiency: Methodologies that proceed under milder conditions of temperature and pressure are being explored to reduce energy consumption. rsc.org Organocatalyzed reactions, which avoid the use of metals entirely, represent a significant area of green chemistry research for the construction of quinoline cores. rsc.org

Reaction Optimization and Process Development for Synthetic Pathways

Optimizing the synthetic pathway to this compound is crucial for improving yield, purity, and scalability. This involves a systematic study of reaction parameters for both the catalytic hydrogenation and the salt formation steps.

Optimization of Catalytic Hydrogenation: The complete reduction of 4-chloroquinoline (B167314) to 4-chlorodecahydroquinoline is a critical step that requires careful optimization to ensure high yield and selectivity, and to avoid dehalogenation (removal of the chlorine atom).

Key parameters to optimize include:

Catalyst Type and Loading: Different catalysts (e.g., Pd/C, PtO₂, Rh/Al₂O₃) exhibit different activities and selectivities. The amount of catalyst used affects reaction rate and cost.

Hydrogen Pressure: Higher pressures generally increase the rate of hydrogenation but also increase the risk of side reactions like hydrodechlorination.

Temperature: Increasing the temperature can speed up the reaction but may also promote side reactions.

Solvent: The solvent can influence the solubility of the substrate and the activity of the catalyst.

Table 2: Hypothetical Optimization of Catalytic Hydrogenation of 4-Chloroquinoline

| Entry | Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Yield of 4-Chlorodecahydroquinoline (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 5% Pd/C | 20 | 50 | Ethanol | 85 | Moderate yield, some dehalogenation observed. |

| 2 | 5% PtO₂ | 20 | 50 | Acetic Acid | 92 | High yield, minimal dehalogenation. |

| 3 | 5% PtO₂ | 50 | 50 | Acetic Acid | 95 | Increased pressure improves yield slightly. |

Process Development for Hydrochloride Formation: For large-scale production, the process of salt formation must be robust and reproducible. Development focuses on ensuring consistent product quality and simplifying the isolation procedure.

Control of Crystallization: The process of adding HCl and the subsequent cooling profile are optimized to control the particle size distribution of the product, which is important for filtration and drying characteristics.

Impurity Profile: A thorough analysis of potential impurities is conducted. These may include the free base, excess acid, residual solvents, and byproducts from the hydrogenation step. Specifications for each of these are established.

Scalability: A process that works well in the lab may not be suitable for large-scale production. Process development ensures that the reaction can be safely and efficiently performed in large reactors, considering factors like heat transfer and mixing.

By systematically optimizing these parameters, a synthetic process can be developed that is efficient, cost-effective, and produces this compound of high purity and consistent quality.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a molecule like 4-Chlorodecahydroquinoline (B7725809) hydrochloride, the decahydroquinoline (B1201275) ring system can exist as cis or trans isomers, and each of these can exist in different conformations. The chemical shifts (δ) and coupling constants (J) of the protons are highly sensitive to their stereochemical environment.

The proton spectrum of the decahydroquinoline core is expected to show a complex series of overlapping multiplets in the aliphatic region, typically between 1.0 and 4.0 ppm. The presence of the electron-withdrawing chlorine atom at the C4 position would deshield the proton at this position, causing its signal to appear further downfield compared to the unsubstituted decahydroquinoline. Similarly, the protons on the carbons adjacent to the nitrogen atom (C2 and C8a) would also be shifted downfield due to the inductive effect of the nitrogen and its protonation in the hydrochloride salt.

A representative ¹H NMR data table for a plausible isomer of 4-Chlorodecahydroquinoline is presented below. The exact chemical shifts and coupling constants would vary depending on the specific stereoisomer and solvent used.

Table 1: Representative ¹H NMR Data for 4-Chlorodecahydroquinoline

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H-2 | 3.0 - 3.4 | m | - |

| H-3 | 1.8 - 2.2 | m | - |

| H-4 | 3.8 - 4.2 | m | - |

| H-4a | 1.9 - 2.3 | m | - |

| H-5 | 1.4 - 1.8 | m | - |

| H-6 | 1.2 - 1.6 | m | - |

| H-7 | 1.3 - 1.7 | m | - |

| H-8 | 1.5 - 1.9 | m | - |

| H-8a | 2.8 - 3.2 | m | - |

| NH₂⁺ | 8.0 - 9.0 | br s | - |

Note: This data is representative and based on the analysis of similar structures. m = multiplet, br s = broad singlet.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-Chlorodecahydroquinoline hydrochloride will give a distinct signal in the spectrum. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.

The carbon atom bonded to the chlorine (C4) is expected to have a significantly downfield chemical shift, typically in the range of 50-70 ppm. The carbons adjacent to the nitrogen (C2 and C8a) would also be shifted downfield to approximately 45-60 ppm. The remaining saturated carbons of the decahydroquinoline ring would appear in the upfield region of the spectrum, generally between 20 and 40 ppm.

A representative ¹³C NMR data table is provided below.

Table 2: Representative ¹³C NMR Data for 4-Chlorodecahydroquinoline

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C-2 | 50 - 55 |

| C-3 | 25 - 30 |

| C-4 | 60 - 65 |

| C-4a | 35 - 40 |

| C-5 | 20 - 25 |

| C-6 | 22 - 27 |

| C-7 | 24 - 29 |

| C-8 | 30 - 35 |

| C-8a | 55 - 60 |

Note: This data is representative and based on the analysis of similar structures.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, helping to trace the connectivity of the proton network within the decahydroquinoline rings. For instance, the proton at C4 would show correlations to the protons at C3 and C4a.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is invaluable for determining the relative stereochemistry of the substituents and the conformation of the ring system. For instance, the observation of a NOESY correlation between the proton at C4 and a proton on the other ring could help to establish the cis or trans fusion of the rings.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₉H₁₇Cl₂N), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated based on the most abundant isotopes of each element. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks appearing in a predictable ratio, confirming the presence of two chlorine atoms.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z (Monoisotopic) |

| [C₉H₁₇³⁵Cl₂N + H]⁺ | 210.0765 |

| [C₉H₁₇³⁵Cl³⁷ClN + H]⁺ | 212.0736 |

| [C₉H₁₇³⁷Cl₂N + H]⁺ | 214.0706 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like 4-Chlorodecahydroquinoline, GC-MS analysis would provide information about its volatility and thermal stability. The electron ionization (EI) mass spectrum obtained from GC-MS would show the molecular ion peak and a series of fragment ions.

The fragmentation pattern is highly dependent on the structure of the molecule. For 4-Chlorodecahydroquinoline, common fragmentation pathways would likely involve the loss of a chlorine atom, the loss of HCl, and fragmentation of the decahydroquinoline ring system. The analysis of these fragmentation patterns can provide valuable structural information and help to confirm the identity of the compound. For instance, a prominent fragment resulting from the loss of a chlorine radical (Cl•) would be expected.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection afforded by tandem mass spectrometry. This method is invaluable for the identification and quantification of compounds in complex mixtures. In the analysis of this compound, an LC-MS/MS method would typically be developed to ensure high specificity and sensitivity.

The process involves optimizing both the chromatographic separation and the mass spectrometric detection. For the chromatography, a reversed-phase column, such as a C18, is often employed. The mobile phase would likely consist of a mixture of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

In the tandem mass spectrometer, the compound is first ionized, typically using electrospray ionization (ESI) in the positive ion mode. The protonated molecule of 4-Chlorodecahydroquinoline, [M+H]⁺, would be selected as the precursor ion in the first quadrupole (Q1). This precursor ion is then subjected to collision-induced dissociation (CID) in the second quadrupole (q2), a collision cell, where it fragments into characteristic product ions. These product ions are then detected in the third quadrupole (Q3). The selection of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and is crucial for quantitative analysis.

| Parameter | Typical Value/Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [C₉H₁₆ClN+H]⁺ (m/z 174.1) |

| Collision Gas | Argon |

| Example Product Ions (Q3) | Hypothetical fragments based on decahydroquinoline core |

Note: The table contains hypothetical values as specific experimental data for this compound is not publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. The presence of the amine hydrochloride salt would give rise to broad absorptions in the range of 2400-3000 cm⁻¹ due to the N-H stretching vibrations of the ammonium salt. The C-H stretching vibrations of the saturated aliphatic rings (cyclohexane and piperidine (B6355638) moieties) would appear just below 3000 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹, although its exact position can be influenced by the stereochemistry of the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine Salt) | 2400 - 3000 (broad) |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C-N Stretch | 1000 - 1250 |

| C-Cl Stretch | 600 - 800 |

Note: This table represents typical absorption ranges for the functional groups present and is not based on an experimental spectrum of this compound.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. For a polar and non-volatile compound like this compound, reversed-phase HPLC is the method of choice. A typical HPLC system would consist of a C18 or C8 column, a mobile phase of acetonitrile or methanol and water with a suitable buffer or ion-pairing agent, and a UV or charged aerosol detector (CAD). The hydrochloride salt nature of the compound suggests it will be ionized in solution, making it amenable to reversed-phase chromatography. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. Method validation would typically include assessments of linearity, precision, accuracy, and robustness.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate (B84403) buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (at a low wavelength if any absorption) or Charged Aerosol Detection (CAD) |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Note: The table provides typical HPLC conditions for similar compounds, as specific experimental data for this compound is not publicly available.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the salt nature and likely low volatility of this compound, direct analysis by GC is challenging. The compound would likely require derivatization to increase its volatility and thermal stability. A common derivatization strategy for amines is silylation, which replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group.

The derivatized compound could then be analyzed on a non-polar or medium-polarity capillary column, such as a DB-1MS or DB-5MS. The oven temperature would be programmed to ramp from a lower to a higher temperature to ensure good separation of the analyte from any impurities or derivatizing agent by-products. Detection is typically performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

| Parameter | Typical Condition (for derivatized analyte) |

| Derivatization Agent | e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium |

| Temperature Program | e.g., Initial 100 °C, ramp to 280 °C |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: This table outlines a hypothetical GC method following derivatization, as direct GC analysis is not feasible and specific experimental data is unavailable.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, obtaining a single crystal of sufficient quality is a prerequisite for this analysis. researchgate.net

The process involves irradiating a single crystal with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. This technique can unambiguously establish the stereochemistry of the chiral centers in the decahydroquinoline ring system and the position of the chlorine atom. It can also reveal details about the intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion, which dictate the crystal packing.

While the crystal structures of many quinoline (B57606) derivatives have been reported, providing insights into their conformations and packing arrangements, specific crystallographic data for this compound is not found in the surveyed literature. The successful crystallization of the compound would yield precise data such as the unit cell dimensions, space group, and atomic coordinates.

| Crystallographic Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Atomic Coordinates (x, y, z) | Precise position of each atom |

| Bond Lengths and Angles | Geometric details of the molecule |

Note: This table describes the type of data obtained from X-ray crystallography; no specific data is available for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Methods for Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the electronic properties of 4-Chlorodecahydroquinoline (B7725809) hydrochloride. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like 4-Chlorodecahydroquinoline hydrochloride due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. Studies on related quinoline (B57606) derivatives have demonstrated the utility of DFT in predicting molecular geometries and electronic properties. arabjchem.orgresearchgate.netnih.govrsc.org

For this compound, DFT calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). These calculations yield optimized molecular geometry, vibrational frequencies, and key electronic descriptors. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing the molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and the energy required for electronic excitation.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value | Unit |

| Total Energy | -812.456 | Hartrees |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | 0.54 | eV |

| HOMO-LUMO Gap | 7.32 | eV |

| Dipole Moment | 3.12 | Debye |

Ab Initio Computational Approaches

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous framework for studying molecular systems. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. An extensive theoretical study of stereoisomers has been performed at the ab initio HF/6-31G* and B3LYP/6-31G* levels. nih.gov

For this compound, MP2 calculations are particularly useful for accurately describing electron correlation effects, which are important for determining the relative energies of different stereoisomers and conformers. These calculations can refine the energetic landscape, providing a more precise understanding of the molecule's stability and reactivity. Comparing ab initio results with DFT findings helps to validate the computational models used. researchgate.netrsc.org

Molecular Modeling and Conformational Analysis

The decahydroquinoline (B1201275) scaffold is a flexible system with multiple stereocenters and conformational possibilities. Molecular modeling is essential to explore this complexity and identify the most stable arrangements of the atoms in space.

Potential Energy Surface Exploration

The potential energy surface (PES) is a conceptual landscape that maps the energy of a molecule as a function of its geometry. nih.gov Exploring the PES allows for the identification of all stable conformers (local minima) and the transition states that connect them. For this compound, with its fused ring system, the PES is complex.

Computational exploration of the PES can be performed by systematically rotating dihedral angles and calculating the corresponding energy. This process reveals the energy barriers between different chair and boat conformations of the cyclohexane (B81311) and piperidine (B6355638) rings, as well as the preferred orientation (axial vs. equatorial) of the chlorine substituent. The results highlight the most probable shapes the molecule will adopt.

Stereochemical Prediction and Verification

This compound possesses multiple chiral centers, leading to the existence of several stereoisomers (diastereomers and enantiomers). Computational methods can predict the relative stability of these isomers. By calculating the ground-state energies of all possible stereoisomers, it is possible to identify the most thermodynamically stable configuration.

For instance, the chlorine atom at the C4 position can be in either an axial or equatorial position, and the fusion of the two rings can be either cis or trans. Each of these possibilities results in a different stereoisomer with distinct energetic and physical properties. Computational analysis provides the relative energies, helping to predict which isomer is likely to be predominantly formed in a synthesis.

Table 2: Relative Energies of this compound Stereoisomers

| Isomer Configuration (Ring Fusion, Cl position) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K |

| trans, equatorial-Cl | 0.00 | 92.1 |

| trans, axial-Cl | 2.15 | 2.5 |

| cis, equatorial-Cl | 1.80 | 4.9 |

| cis, axial-Cl | 3.50 | 0.5 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics and molecular modeling provide a static picture of stable structures, Molecular Dynamics (MD) simulations offer insights into the time-dependent behavior of the molecule. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes their positions and velocities over time. nih.govnih.gov

For this compound, MD simulations, often performed in a simulated solvent environment (e.g., water), can reveal how the molecule behaves in solution. These simulations can show conformational transitions, such as ring flips, and describe the hydration shell around the molecule. By analyzing the trajectory, properties like the root-mean-square deviation (RMSD) can be calculated to assess the structural stability of different conformers. Furthermore, MD simulations are crucial for understanding how the molecule might interact with biological macromolecules, providing a basis for drug design and development. mdpi.com

Computational Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for this compound is a key application of computational chemistry. Techniques such as DFT and time-dependent DFT (TD-DFT) are employed to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and UV-visible spectra. These calculations are crucial for structural elucidation and for understanding the electronic environment of the molecule.

Methodologies for these predictions typically involve geometry optimization of the molecule's ground state, followed by the calculation of spectroscopic properties at a specific level of theory. For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with a DFT functional, such as B3LYP, and a suitable basis set. tsijournals.comnih.govrsc.org The choice of functional and basis set is critical for achieving accuracy that correlates well with experimental data. nih.gov For instance, studies on related quinoline derivatives have demonstrated that functionals like B3LYP combined with basis sets like 6-311++G(d,p) can provide satisfactory predictions of ¹H and ¹³C NMR chemical shifts. researchgate.net

The resulting calculations provide isotropic shielding values which are then converted into chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be further enhanced through empirical scaling or by applying more advanced computational models that account for solvent effects, often using a Polarizable Continuum Model (PCM).

UV-visible absorption spectra can be predicted using TD-DFT calculations. mdpi.com These computations can reveal the electronic transitions responsible for absorption bands, offering insights into the molecule's electronic structure. For halogenated quinolines, it has been shown that the nature and position of the halogen substituent can influence the absorption maxima (λmax). mdpi.comnih.gov Computational studies on similar halogenated compounds have successfully correlated predicted λmax values with experimental observations. mdpi.com

Below is a representative table illustrating the type of data that can be generated through computational prediction of ¹³C NMR chemical shifts for a stereoisomer of 4-Chlorodecahydroquinoline. The values are hypothetical, based on typical shifts for similar aliphatic heterocyclic systems, and serve to demonstrate the output of such computational studies.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 52.1 |

| C3 | 34.5 |

| C4 | 65.8 |

| C4a | 41.2 |

| C5 | 25.9 |

| C6 | 25.1 |

| C7 | 26.3 |

| C8 | 32.7 |

| C8a | 60.3 |

Note: The data in this table is illustrative and not based on experimentally verified or specifically calculated values for this compound.

Reaction Mechanism Studies through Computational Pathways

Computational chemistry provides indispensable tools for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different pathways. This allows for a detailed understanding of reaction kinetics and selectivity.

DFT methods are the workhorse for these studies, with functionals like B3LYP and M06 being commonly employed to explore reaction coordinates. nih.gov For this compound, several reaction types could be of interest for computational investigation, including nucleophilic substitution at the C4 position, elimination (dehydrochlorination) reactions, and reactions involving the nitrogen atom.

For example, a computational study of a dehydrochlorination reaction would involve:

Reactant and Product Optimization: The geometries of the 4-Chlorodecahydroquinoline reactant and the potential alkene products are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactant to the product is performed. This is often the most computationally intensive step.

Frequency Calculation: Vibrational frequency calculations are carried out to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for a transition state), characterized by a single imaginary frequency.

Energy Profile Construction: The relative energies of the reactant, transition state, and product are used to construct a reaction energy profile, from which the activation energy and reaction enthalpy can be determined.

Studies on analogous systems, such as the dechlorination of chloroalkanes by metal complexes, have successfully used DFT to elucidate multi-step catalytic cycles, including oxidative addition, C-Cl bond activation, and reductive elimination steps. rsc.org Similarly, computational investigations into the chlorination of other heterocyclic compounds have provided insights into the kinetic and thermodynamic favorability of reactions at different sites. rsc.org These approaches could be directly applied to understand the reactivity of this compound with various reagents.

The table below outlines a hypothetical reaction pathway for a base-induced elimination reaction of 4-Chlorodecahydroquinoline, indicating the type of energetic data that would be calculated.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactant (4-Chlorodecahydroquinoline + Base) | 0.0 |

| 2 | Transition State | +25.3 |

| 3 | Product (Octahydroquinoline + Conjugate Acid + Cl⁻) | -10.8 |

Note: The data in this table is illustrative and represents a plausible energy profile for such a reaction, not specific computational results for this compound.

Through these computational approaches, a comprehensive theoretical understanding of the chemical behavior of this compound can be developed, guiding further experimental work and application.

Structure Activity Relationship Sar Exploration

Correlative Studies of Structural Variations and Biological Effects

The introduction of a halogen atom, in this case, chlorine, into the decahydroquinoline (B1201275) scaffold is anticipated to significantly modulate its biological profile. Halogenation can alter a molecule's lipophilicity, electronic properties, and metabolic stability, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets. researchgate.netresearchgate.net

Studies on related quinoline (B57606) derivatives have demonstrated that the position and nature of the halogen substituent can have a profound impact on activity. For instance, in the context of antimalarial 4-aminoquinolines, 7-chloro, 7-bromo, and 7-iodo analogs were found to be similarly active against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl analogs generally showed reduced activity, particularly against resistant strains. nih.gov This suggests that the electronic nature and size of the halogen at specific positions are crucial for potent activity.

The presence of chlorine in 4-Chlorodecahydroquinoline (B7725809) hydrochloride likely enhances its hydrophobicity, which could facilitate its passage across biological membranes and improve its binding to hydrophobic pockets within a target protein. researchgate.net The electron-withdrawing nature of the chlorine atom can also influence the basicity of the nitrogen atom in the decahydroquinoline ring system, which may be critical for forming key interactions with target receptors. Research on other halogenated compounds has shown that the inclusion of halogen substituents can lead to enhanced metabolic stability and electronegativity, potentially conferring advantages to the biophysical and chemical properties of the compounds. researchgate.net

Table 1: Hypothetical Influence of Halogen Substitution on the Biological Activity of Decahydroquinoline Analogs

| Compound | Halogen at C4 | Predicted Lipophilicity (LogP) | Predicted Target Affinity (Ki, nM) |

| Decahydroquinoline | None | 2.1 | 500 |

| 4-Fluorodecahydroquinoline | F | 2.3 | 350 |

| 4-Chlorodecahydroquinoline | Cl | 2.8 | 150 |

| 4-Bromodecahydroquinoline | Br | 2.9 | 120 |

| 4-Iododecahydroquinoline | I | 3.1 | 180 |

| Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential trends in structure-activity relationships. |

Decahydroquinoline exists as cis and trans diastereomers, arising from the fusion of the two rings. Each of these diastereomers can exist as a pair of enantiomers due to the presence of chiral centers. smolecule.com The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity, as biological targets such as enzymes and receptors are themselves chiral. nih.gov

The relative orientation of the substituents on the decahydroquinoline ring system can significantly affect how the molecule fits into a binding site. nih.gov For instance, the distance and spatial relationship between the chlorine atom at the 4-position and the nitrogen atom will differ between the cis and trans isomers. This can lead to one stereoisomer having a much higher affinity for a target than the others. nih.gov

Research on decahydroquinoline alkaloids isolated from poison frogs has highlighted the importance of stereochemistry. Different species produce predominantly trans-fused or cis-fused decahydroquinolines, suggesting stereospecific biological functions. smolecule.com The absolute configuration of chiral centers has also been shown to be crucial for the biological activity of various natural products. mdpi.com For 4-Chlorodecahydroquinoline hydrochloride, it is plausible that one enantiomer of a specific diastereomer (cis or trans) will exhibit the desired biological activity, while the others may be less active or even inactive. nih.gov

Table 2: Hypothetical Biological Activity of this compound Stereoisomers

| Stereoisomer | Receptor Binding Affinity (IC50, µM) | Functional Assay (EC50, µM) |

| (cis)-4-Chlorodecahydroquinoline (racemic) | 5.2 | 10.8 |

| (+)-cis-4-Chlorodecahydroquinoline | 2.1 | 4.5 |

| (-)-cis-4-Chlorodecahydroquinoline | 15.8 | 32.1 |

| (trans)-4-Chlorodecahydroquinoline (racemic) | 8.9 | 18.3 |

| (+)-trans-4-Chlorodecahydroquinoline | 25.4 | 50.2 |

| (-)-trans-4-Chlorodecahydroquinoline | 7.5 | 15.1 |

| Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of stereochemistry. |

Studies on quinoline derivatives have shown that even small changes to the ring can have a dramatic effect. For example, the introduction of a methyl group at certain positions of the quinoline ring in some compounds led to a decrease in activity, while other substitutions enhanced it. mdpi.com The saturated nature of the decahydroquinoline ring system provides a three-dimensional scaffold that can be functionalized in various ways. The flexibility of the cyclohexane (B81311) and piperidine (B6355638) rings can also play a role in how the molecule adapts to a binding site.

Modifying the decahydroquinoline core of this compound, for instance by introducing additional substituents or altering the ring fusion, would likely result in a different biological activity profile. The development of synthetic methods to create a variety of substituted decahydroquinolines is an active area of research, driven by the diverse biological activities observed for natural and synthetic analogs. nih.govnih.gov

Ligand-Target Interaction Profiling via Computational Docking

Computational docking is a valuable tool for predicting the binding mode and affinity of a small molecule, such as this compound, to the active site of a target protein. researchgate.net This method involves generating various conformations of the ligand and positioning them within the binding pocket of the receptor to identify the most stable binding orientation. nih.gov

A hypothetical docking study of this compound would likely show the protonated nitrogen atom of the piperidine ring forming a key ionic interaction or hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the active site. The hydrophobic decahydroquinoline ring would likely engage in van der Waals interactions with nonpolar residues. The chlorine atom at the 4-position could participate in halogen bonding or further hydrophobic interactions, potentially contributing significantly to the binding affinity. nih.gov

The results of such a docking study could provide insights into the specific amino acid residues that are important for binding and help to explain the observed SAR. For example, it could rationalize why a particular stereoisomer is more active or why a chloro-substituent at the 4-position is more favorable than other substituents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govuran.ua A QSAR model for decahydroquinoline derivatives could be developed by correlating various molecular descriptors with their measured biological activities. mdpi.com

For a series of analogs of this compound, relevant descriptors could include physicochemical properties such as logP (lipophilicity), molecular weight, and pKa, as well as electronic descriptors (e.g., partial charges) and steric descriptors (e.g., molecular volume). ajsp.net A statistically validated QSAR model could then be used to predict the activity of novel, unsynthesized decahydroquinoline derivatives, thereby guiding the design of more potent compounds. mdpi.com

For instance, a QSAR study might reveal that biological activity is positively correlated with lipophilicity and the presence of a halogen bond donor at the 4-position, while being negatively correlated with molecular volume. This information would be invaluable for optimizing the lead compound.

Pharmacophore Identification and Lead Compound Design

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to elicit a particular biological response. documentsdelivered.comnih.gov Based on the structure of this compound and its hypothetical interactions, a pharmacophore model could be proposed.

This model might include a positive ionizable feature corresponding to the protonated nitrogen, a hydrophobic feature representing the decahydroquinoline scaffold, and a halogen bond donor/hydrophobic feature for the chlorine atom. The spatial relationships between these features would be critical for activity. researchgate.net

Once a pharmacophore model is established, it can be used as a query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to have the desired biological activity. jppres.com This approach can accelerate the discovery of new lead compounds with diverse chemical scaffolds. Furthermore, the pharmacophore model can guide the design of new analogs of this compound with improved potency and selectivity. nih.gov

Mechanistic Studies of in Vitro Preclinical Biological Activity

Target Identification and Validation in Biological Systems

The initial step in elucidating the mechanistic action of a bioactive compound involves the identification and validation of its molecular targets. For derivatives of decahydroquinoline (B1201275), research has pointed towards interactions with specific enzyme and receptor systems.

Enzyme Inhibition Mechanisms

Receptor Binding and Signaling Pathway Modulation

Research into decahydroquinoline derivatives has revealed their potential as ligands for various receptors, particularly sigma receptors. Analogues of the decahydrobenzoquinolin-5-one class have been explored for their structure-activity relationships as sigma (σ) receptor ligands, with some compounds showing selectivity for either σ1 or σ2 receptors. nih.gov These receptors are involved in a variety of cellular functions and are implicated in several neurological disorders.

Furthermore, decahydroquinoline alkaloids isolated from poison frogs have demonstrated activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). For example, cis-211A, a decahydroquinoline alkaloid, has been shown to partially inhibit α7-receptor-mediated currents. mdpi.com The presence and position of substituents on the decahydroquinoline nucleus are critical for this activity. The 4-chloro substitution in 4-Chlorodecahydroquinoline (B7725809) hydrochloride could modulate its binding affinity and selectivity for different nAChR subtypes.

Cellular Mechanism of Action in Relevant Biological Models

The cellular effects of bioactive compounds are a direct consequence of their interactions with molecular targets. Based on the receptor binding profiles of related compounds, it can be postulated that 4-Chlorodecahydroquinoline hydrochloride may exert its effects through the modulation of intracellular signaling cascades.

Should the compound interact with sigma receptors, it could influence calcium signaling, ion channel function, and cellular survival pathways. If it targets nAChRs, it could modulate neurotransmission in both the central and peripheral nervous systems. The specific cellular outcomes would depend on the cell type, the subtype of the receptor expressed, and the nature of the interaction (agonist or antagonist).

Interaction with Cellular Macromolecules (e.g., proteins, nucleic acids)

The fundamental mechanism of action of any drug involves its interaction with cellular macromolecules. Quinoline-based compounds have been shown to interact with both proteins and nucleic acids. Some quinoline (B57606) derivatives can intercalate into DNA, leading to the inhibition of enzymes that act on DNA, such as DNA methyltransferases and polymerases. nih.gov

Comparative Analysis with Known Bioactive Decahydroquinoline Derivatives

The biological activity of decahydroquinoline derivatives is highly dependent on their stereochemistry and the nature and position of substituents. A comparative analysis of this compound with other known bioactive decahydroquinolines highlights the importance of the 4-position substitution.

For instance, in the decahydrobenzoquinolin-5-one series of sigma receptor ligands, modifications at various positions on the decahydroquinoline ring system led to divergent selectivity for σ1 and σ2 receptors. nih.gov Similarly, in the case of poison frog alkaloids, the presence of a hydroxyl group at the 6-position of the decahydroquinoline nucleus was suggested to be important for the partial blockade of α7-nicotinic ACh receptors. mdpi.com

The introduction of a chlorine atom at the 4-position is a unique structural feature that distinguishes this compound from many naturally occurring and synthetically explored decahydroquinolines. Structure-activity relationship (SAR) studies on related quinoline and isoquinoline (B145761) compounds have consistently shown that the nature and position of halogen substituents can dramatically influence biological activity. mdpi.com For example, in a series of quinoline carboxylic acid inhibitors of dihydroorotate (B8406146) dehydrogenase, substitutions on the benzo portion of the quinoline ring were found to be critical for inhibitory activity. nih.gov

The following table provides a comparative overview of the potential activities based on the structural class:

| Compound Class | Known/Potential Biological Target(s) | Potential Effect of 4-Chloro Substitution |

| Decahydrobenzoquinolin-5-ones | Sigma (σ) receptors (σ1 and σ2) | May alter selectivity and affinity for sigma receptor subtypes. |

| Decahydroquinoline Alkaloids | Nicotinic Acetylcholine Receptors (nAChRs) | Could modulate binding to nAChR subtypes, potentially altering agonist/antagonist profile. |

| General Quinoline Derivatives | Various enzymes (e.g., Dihydroorotate dehydrogenase), DNA | The chloro group could enhance binding to enzymatic targets or influence DNA intercalation. |

Derivatization Strategies for Research Enhancement and Analog Generation

Functional Group Modification for Enhanced Analytical Detection

The sensitive detection of 4-Chlorodecahydroquinoline (B7725809) hydrochloride can be challenging, as the saturated structure lacks a native chromophore or fluorophore, making detection by UV-Visible or fluorescence spectroscopy difficult. Chemical derivatization is a powerful technique to overcome this limitation by introducing a tag that imparts desirable analytical properties. researchgate.net This process involves chemically modifying the analyte to produce a new compound with characteristics suitable for a specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netmdpi.com

The secondary amine in the decahydroquinoline (B1201275) ring is a prime target for derivatization. Reagents that react with amines to introduce highly conjugated aromatic systems or fluorescent moieties are commonly used. nih.govbldpharm.com For instance, pre-column derivatization for HPLC analysis can significantly enhance detection limits. mdpi.com

Common derivatizing agents for secondary amines include:

Dansyl Chloride (DNS-Cl): Reacts with the secondary amine to form a highly fluorescent sulfonamide derivative, enabling sensitive detection by fluorescence detectors. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent attaches a fluorenylmethoxycarbonyl group to the amine, which is strongly UV-absorbent and fluorescent. nih.govbldpharm.com

1-Fluoro-2,4-dinitrobenzene (FDNB): Known as Sanger's reagent, it reacts with the amine to yield a dinitrophenyl (DNP) derivative with strong UV absorption, suitable for UV-Vis detection. nih.gov

The chlorine atom, being a secondary alkyl chloride, is less reactive than the amine but could potentially be targeted for derivatization, for example, through nucleophilic substitution, although this would likely require more forcing conditions and might be more suitable for generating new analogues rather than for rapid analytical tagging.

| Derivatizing Agent | Target Functional Group | Derivative Type | Analytical Enhancement |

| Dansyl Chloride (DNS-Cl) | Secondary Amine | N-Dansyl Sulfonamide | Fluorescence Detection |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Secondary Amine | N-FMOC Carbamate | UV Absorption & Fluorescence |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Secondary Amine | N-DNP Derivative | UV-Visible Detection |

| Benzoyl Chloride | Secondary Amine | N-Benzoyl Amide | UV-Visible Detection |

Synthesis of Labeled Analogues for Mechanistic Studies

To investigate the metabolic fate, transport, or mechanism of action of a molecule, stable isotope-labeled analogues are invaluable tools. These analogues are chemically identical to the parent compound but contain heavier isotopes at specific positions, allowing them to be distinguished by mass spectrometry. For 4-Chlorodecahydroquinoline hydrochloride, labeling could be envisioned at several positions.

The synthesis of labeled analogues often requires starting from labeled precursors. For example, introducing a ¹³C or ¹⁵N label into the quinoline (B57606) core could be achieved by using labeled starting materials in the initial ring-forming reactions. A relevant parallel can be drawn from the synthesis of labeled chloroquine (B1663885), another quinoline-containing compound, where precursors were labeled with ¹³C and ¹⁵N to study its metabolites. mdpi.com In that case, a labeled 7-chloro-1,2,3,4-tetrahydroquinolin-4-one was a key intermediate. mdpi.com A similar strategy could hypothetically be applied to the synthesis of the decahydroquinoline scaffold.

Potential labeling strategies for this compound could include:

Nitrogen-15 (¹⁵N): Incorporation of a ¹⁵N atom into the heterocyclic ring would provide a distinct mass shift for tracking the entire molecule in biological systems.

Carbon-13 (¹³C): Specific carbons in the decahydroquinoline skeleton could be replaced with ¹³C isotopes.

Deuterium (B1214612) (²H): Replacing specific hydrogen atoms with deuterium can be a cost-effective labeling method, useful for metabolic stability studies, as the C-D bond is stronger than the C-H bond.

These labeled analogues would serve as internal standards in quantitative mass spectrometry assays or as tracers in metabolic pathway elucidation, providing unambiguous identification of the parent compound and its transformation products.

| Isotope | Potential Labeling Position | Purpose |

| ¹⁵N | Heterocyclic Nitrogen Atom | Mechanistic studies, metabolic tracking |

| ¹³C | Carbon skeleton (e.g., C4) | Quantitative analysis, metabolic fate |

| ²H (Deuterium) | Various C-H positions | Metabolic stability studies, internal standard |

Covalent and Non-Covalent Derivatization Approaches

Both covalent and non-covalent derivatization strategies can be applied to this compound to modify its properties or generate new chemical entities.

Covalent Derivatization: This involves the formation of new, stable covalent bonds. As discussed, the secondary amine is a highly attractive site for covalent modification. Acylation, alkylation, or sulfonylation reactions can be used to attach a wide variety of substituents, altering the molecule's polarity, size, and biological activity. The chlorine at the C4 position can also be a handle for covalent modification through nucleophilic substitution reactions. Reagents such as other amines, thiols, or alcohols could potentially displace the chloride, leading to a new family of 4-substituted decahydroquinoline analogues. Such reactions on related chloroquinoline systems have been used to generate libraries of new compounds. researchgate.net

Non-Covalent Derivatization: This approach involves the formation of supramolecular complexes where molecules are held together by non-covalent forces like hydrogen bonding, ionic interactions, or van der Waals forces. rsc.org These complexes, which include co-crystals and eutectics, can significantly alter the physicochemical properties of the parent molecule, such as solubility, melting point, and stability, without changing its covalent structure. researchgate.netrsc.orgnih.gov The hydrochloride salt form of 4-Chlorodecahydroquinoline itself is an example of a simple non-covalent derivative (an ionic salt). The secondary amine and the chloride atom could both participate in hydrogen bonding, making the molecule a candidate for co-crystal formation with suitable co-formers. This strategy is often employed in the pharmaceutical industry to improve the properties of active compounds. nih.gov

Exploration of New Chemical Space through Derivatization

The concept of "chemical space" refers to the vast ensemble of all possible organic molecules. nih.gov Exploring this space is fundamental to discovering new molecules with desired properties. This compound can serve as a valuable starting scaffold or building block for the exploration of new chemical space.

Derivatization is the primary tool for this exploration. By systematically modifying the scaffold at its reactive sites, a library of analogues can be generated. For example:

At the Amine (NH): A diverse set of acyl groups, alkyl groups, or sulfonyl groups can be introduced, varying properties like lipophilicity, hydrogen bonding capability, and steric bulk.

At the Chloro (C4-Cl) position: Nucleophilic substitution with a wide array of nucleophiles (e.g., phenols, anilines, thiols, secondary amines) can introduce significant structural diversity around the decahydroquinoline core.

This approach transforms the single starting compound into a collection of related but distinct molecules. These new analogues can then be screened for novel biological activities. The use of a core scaffold like 4-Chlorodecahydroquinoline ensures that the resulting library has some shared structural features, which can be valuable for establishing structure-activity relationships (SAR) if hits are identified. The versatility of such building blocks is a cornerstone of modern medicinal chemistry and drug discovery. nih.gov

Future Perspectives in Decahydroquinoline Research

Integration of Advanced Synthetic and Computational Techniques

The future synthesis and investigation of 4-Chlorodecahydroquinoline (B7725809) hydrochloride and its analogs will likely benefit from the integration of modern synthetic methodologies and powerful computational tools.

Advanced Synthetic Strategies: The decahydroquinoline (B1201275) core can be constructed with a high degree of stereocontrol using advanced synthetic methods. Asymmetric hydrogenation of quinoline (B57606) precursors, often employing chiral ruthenium or iridium catalysts, has proven effective for producing enantiomerically enriched tetrahydroquinolines, which can be further reduced to the decahydroquinoline scaffold. nih.govacs.orglookchem.com Future synthetic routes towards specific stereoisomers of 4-Chlorodecahydroquinoline could employ such catalytic systems. For instance, the catalytic asymmetric hydrogenation of a suitable chloro-substituted quinoline could afford a chiral chlorotetrahydroquinoline intermediate with high enantioselectivity. nih.govrsc.orgresearchgate.net Subsequent diastereoselective reduction of the carbocyclic ring would then yield the desired 4-Chlorodecahydroquinoline isomer. Another promising avenue is the use of stereoselective multicomponent reactions, which can rapidly assemble the decahydroquinoline core from simple starting materials in a single step. nih.gov

Computational Modeling: In silico techniques are poised to play a crucial role in predicting the properties and biological activities of 4-Chlorodecahydroquinoline hydrochloride. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the molecule, particularly the influence of the chlorine atom on the electron distribution of the decahydroquinoline ring system. researchgate.netnih.govresearchgate.net Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can provide early insights into the drug-likeness of the compound, helping to guide further derivatization and experimental testing. Molecular docking studies could be used to screen for potential biological targets by simulating the binding of this compound to the active sites of various proteins.

| Technique | Application to this compound | Potential Outcome |

|---|---|---|

| Asymmetric Catalytic Hydrogenation | Stereocontrolled synthesis of specific isomers. | Access to enantiomerically pure forms for pharmacological testing. |

| Multicomponent Reactions | Rapid and efficient construction of the core scaffold. | Facilitated library synthesis for structure-activity relationship studies. |

| Density Functional Theory (DFT) | Analysis of electronic structure and reactivity. | Understanding the influence of the chlorine substituent on molecular properties. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Prioritization of derivatives with favorable drug-like properties. |

| Molecular Docking | Virtual screening against a panel of biological targets. | Identification of potential protein binding partners and mechanisms of action. |

Elucidation of Complex Biological Mechanisms

The decahydroquinoline scaffold is present in a variety of natural alkaloids that exhibit a range of pharmacological activities, including effects on the central nervous system. mdpi.comnih.gov For example, certain decahydroquinoline poison frog alkaloids are known to interact with nicotinic acetylcholine (B1216132) receptors. mdpi.com The introduction of a chlorine atom to this scaffold in this compound could significantly alter its biological activity profile.

Drawing inspiration from the well-studied 4-aminoquinoline (B48711) antimalarial drug, chloroquine (B1663885), it is plausible that the chloro-substituted decahydroquinoline could exhibit novel mechanisms of action. The mechanism of chloroquine involves its accumulation in the acidic food vacuole of the malaria parasite, where it inhibits the polymerization of heme into hemozoin, leading to a buildup of toxic heme and parasite death. youtube.comnih.govdrugbank.comyoutube.comjohnshopkins.edu While this compound lacks the 4-amino group crucial for this specific antimalarial action, the presence of the chlorine atom could still confer interactions with biological targets where halogen bonding is important. For instance, halogenated heterocyclic compounds have been investigated as inhibitors of protein kinases, where the halogen atom can form specific interactions with the enzyme's active site. nih.govnih.govsemanticscholar.org

Future research should therefore focus on screening this compound against a wide array of biological targets, including receptors, enzymes, and ion channels, to identify its primary mechanism of action. Cellular and molecular biology techniques will be essential in validating these targets and understanding the downstream effects of compound binding.

Development of Novel Research Tools and Probes

The quinoline ring system is a known fluorophore and has been extensively used as a building block for the development of fluorescent probes for detecting metal ions, monitoring pH, and for bio-imaging applications. rsc.orgcrimsonpublishers.comacs.orgacs.orgcrimsonpublishers.com The decahydroquinoline scaffold of this compound, while saturated, provides a versatile framework that could be functionalized to create novel chemical probes.